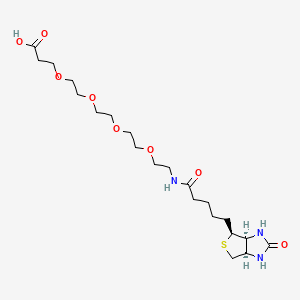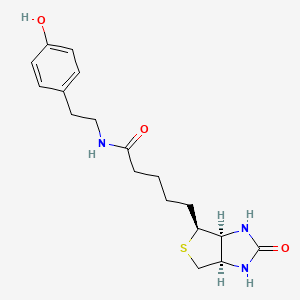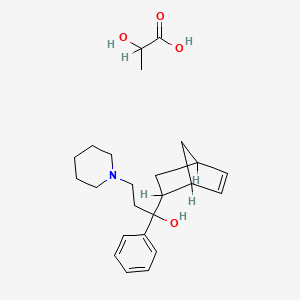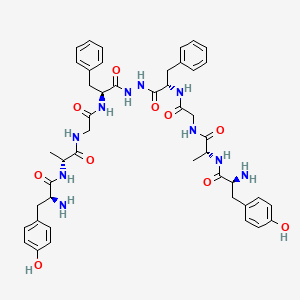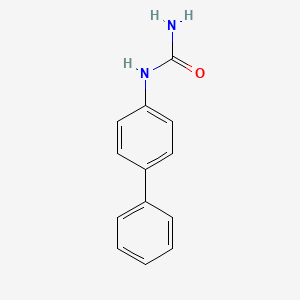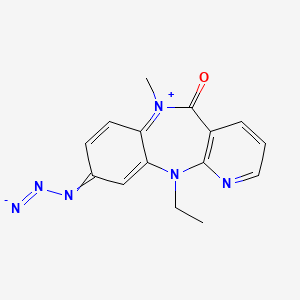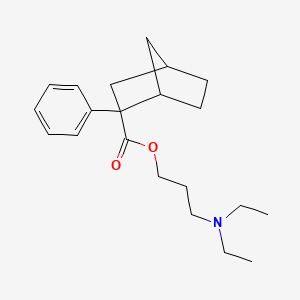
Bornaprine
Overview
Description
Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders such as hyperhidrosis . It was first synthesized in 1960 by the German scientist H Haas . This compound is known for its potent anticholinergic effects, which help alleviate symptoms like akinesia, tremors, and psychological symptoms associated with Parkinson’s disease .
Mechanism of Action
Bornaprine is a synthetic anticholinergic medication primarily used to treat Parkinson’s disease and other disorders, including hyperhidrosis .
Target of Action
This compound is an antimuscarinic agent that nonselectively antagonizes muscarinic acetylcholine receptors, M1 and M2 . These receptors play a crucial role in the transmission of nerve impulses in the parasympathetic nervous system .
Mode of Action
This compound interacts with its targets (M1 and M2 receptors) by binding to them and blocking their action. This antagonistic effect inhibits the action of acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By blocking the muscarinic acetylcholine receptors, this compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of the parasympathetic nervous system .
Pharmacokinetics
This compound is successfully absorbed into the plasma of humans within 1–2 hours after an oral dose . It has a half-life of approximately 30 hours, indicating a longer metabolism rate for humans . Single oral doses of this compound are excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily manifest as a reduction in the symptoms of Parkinson’s disease, including akinesia, language difficulties, tremors, and psychological symptoms . As an anticholinergic drug, this compound may also cause side effects such as dry mouth and constipation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic variations can affect how individuals respond to this compound . Additionally, other drugs can interact with this compound, potentially altering its effectiveness or causing adverse effects .
Preparation Methods
Bornaprine is synthesized through a series of chemical reactions involving the esterification of 2-norbornanecarboxylic acid with 3-diethylaminopropanol . The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Bornaprine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its corresponding amine derivative.
Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bornaprine has several scientific research applications, including:
Comparison with Similar Compounds
Bornaprine is unique among anticholinergic medications due to its high potency and effectiveness in treating Parkinson’s disease symptoms . Similar compounds include:
Trihexyphenidyl: Another anticholinergic medication used to treat Parkinson’s disease, but with a different chemical structure and potency.
Benztropine: An anticholinergic agent with similar therapeutic uses but different pharmacokinetic properties.
Biperiden: Another anticholinergic drug used for Parkinson’s disease, with a different mechanism of action and side effect profile.
This compound’s uniqueness lies in its specific chemical structure and its high affinity for muscarinic acetylcholine receptors, making it a potent and effective treatment option for Parkinson’s disease .
Properties
IUPAC Name |
3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNMABJZSXTKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864944 | |
| Record name | 3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20448-86-6 | |
| Record name | Bornaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20448-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-phenyl-, 3-(diethylamino)propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bornaprine?
A1: this compound hydrochloride is an anticholinergic drug that exerts its effects by antagonizing the muscarinic acetylcholine receptors. [, ] While the exact mechanism for its anti-tremor effect is not fully understood, it is believed to primarily involve blocking the action of acetylcholine in the central nervous system. [, , ]
Q2: What is the chemical structure of this compound?
A2: this compound is a racemic mixture of exo and endo epimers. The chemical name for this compound hydrochloride is 3-(diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate hydrochloride. []
Q3: Are there any known metabolites of this compound, and do they possess similar activity?
A3: Yes, this compound undergoes metabolism, primarily via hydroxylation, in various species including rats, dogs, and humans. [, , ] The primary metabolic pathway involves hydroxylation at the C-5 or C-6 position of the bicyclic ring. [] Studies have shown that the 5-hydroxy metabolite of this compound exhibits comparable antimuscarinic activity to the parent compound in vitro, while other hydroxylated metabolites demonstrate reduced activity. []
Q4: How is this compound metabolized in different species?
A4: In rats, the primary metabolite found in feces is a hydroxylated and sulfate-conjugated product, with substitution occurring at the C5 position of the bicyclic ring in the exo position. [] Other metabolites, such as the sulfate conjugate in the exo position at C6 and N-desethyl derivatives, have also been detected. [] In both dogs and humans, the major metabolites identified were hydroxylated forms of this compound and its N-desethyl derivative, with hydroxylation primarily occurring in the bicyclic ring. []
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is well-absorbed after oral administration in rats, dogs, and humans. [] Peak plasma levels are typically reached within 1-2 hours in rats and dogs and exhibit a longer half-life in humans (approximately 30 hours) compared to rats (5 hours) and dogs (12 hours). [] Excretion occurs through both urine and feces, with a significant portion being eliminated within five days post-administration. []
Q6: Has this compound demonstrated efficacy in treating conditions other than Parkinson's Disease?
A6: Yes, in addition to its use in Parkinson's disease, this compound has been investigated for its potential therapeutic effects in other conditions. Studies have explored its use in treating localized hyperhidrosis, demonstrating promising results in reducing sweating in affected individuals. [, ] Additionally, this compound has been used to manage hyperhidrosis in the acute phase of spinal cord injury patients. []
Q7: What are the known side effects associated with this compound?
A7: As an anticholinergic drug, this compound may cause common anticholinergic side effects such as dry mouth and constipation. [, ] In some cases, more severe adverse effects, including rhabdomyolysis, have been reported, particularly in patients with Parkinson's disease. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


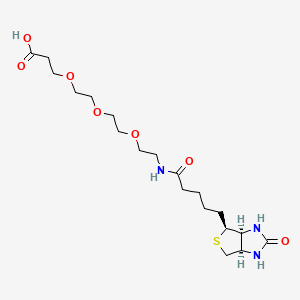
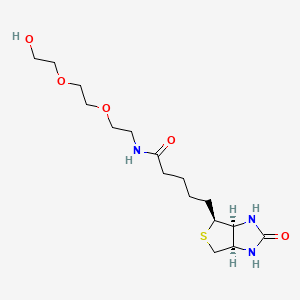
![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)
